molecular formula C14H10BrN5O B11317190 N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11317190
M. Wt: 344.17 g/mol
InChI Key: VTKYPLHHFSYYOC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a bromophenyl group and a tetrazole ring attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amidation: The final step involves coupling the bromophenyl-tetrazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions could target the nitro groups if present or the tetrazole ring.

    Substitution: The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving tetrazole-containing compounds.

    Medicine: Investigation as a potential drug candidate for various diseases, particularly those involving inflammation or cancer.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.

Properties

Molecular Formula

C14H10BrN5O

Molecular Weight

344.17 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-2-1-3-12(8-11)17-14(21)10-4-6-13(7-5-10)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

VTKYPLHHFSYYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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